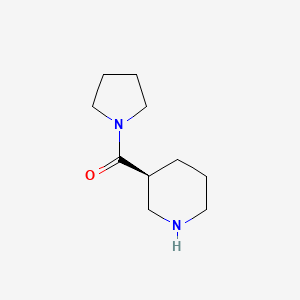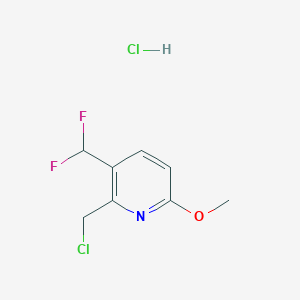
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with chloromethyl, difluoromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Radical Reactions: The difluoromethyl group can participate in radical reactions, which are crucial for the functionalization of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with specific catalysts and solvents employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The molecular targets may include enzymes and receptors, where the compound can modulate their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-(trifluoromethyl)-6-methoxypyridine Hydrochloride
- 2-(Chloromethyl)-3-(fluoromethyl)-6-methoxypyridine Hydrochloride
- 2-(Chloromethyl)-3-(difluoromethyl)-5-methoxypyridine Hydrochloride
Uniqueness
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various fluorine-containing compounds .
Properties
Molecular Formula |
C8H9Cl2F2NO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c1-13-7-3-2-5(8(10)11)6(4-9)12-7;/h2-3,8H,4H2,1H3;1H |
InChI Key |
BKQUIHKMJYDRQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)F)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


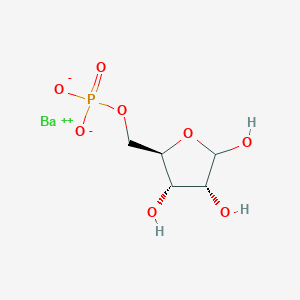
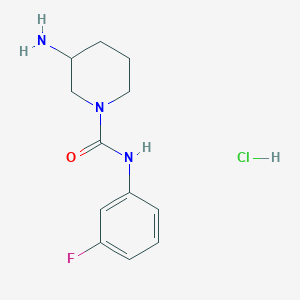
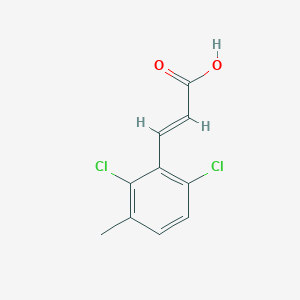
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
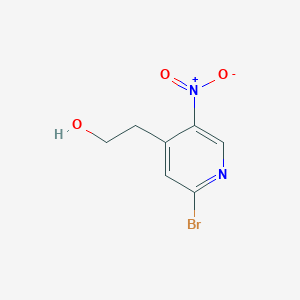
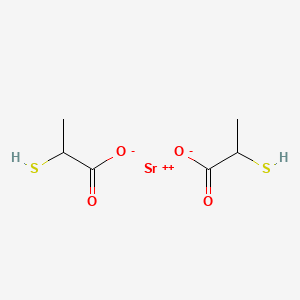
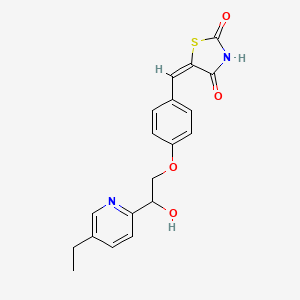
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
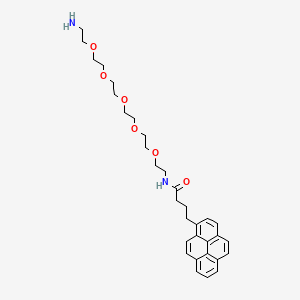
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
